Ethylbenzene-13C6

LC-MS/MS Isotope Dilution Matrix Effect Correction

Ethylbenzene-13C6 (CAS 1403579-63-4) is a stable isotope-labeled analog of ethylbenzene where all six carbon atoms of the phenyl ring are replaced with carbon-13. With a molecular weight of 112.12 g/mol and a mass shift of +6 Da relative to unlabeled ethylbenzene (106.17 g/mol), this compound belongs to the class of 13C6-labeled aromatic hydrocarbons.

Molecular Formula C8H10
Molecular Weight 112.12 g/mol
Cat. No. B12052782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylbenzene-13C6
Molecular FormulaC8H10
Molecular Weight112.12 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1
InChIInChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1
InChIKeyYNQLUTRBYVCPMQ-LSYAIDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylbenzene-13C6 for LC-MS and Environmental Analysis: Stable Isotope Labeled Internal Standard Sourcing Guide


Ethylbenzene-13C6 (CAS 1403579-63-4) is a stable isotope-labeled analog of ethylbenzene where all six carbon atoms of the phenyl ring are replaced with carbon-13. With a molecular weight of 112.12 g/mol and a mass shift of +6 Da relative to unlabeled ethylbenzene (106.17 g/mol), this compound belongs to the class of 13C6-labeled aromatic hydrocarbons . Ethylbenzene-13C6 is primarily utilized as an internal standard for quantitative LC-MS/MS and GC-MS analysis of ethylbenzene in environmental, biological, and industrial samples .

Procurement Risk Alert: Why Ethylbenzene-13C6 Cannot Be Substituted with Unlabeled or Deuterated Ethylbenzene Analogs


Substituting Ethylbenzene-13C6 with its deuterated counterpart (Ethylbenzene-d10) or unlabeled ethylbenzene introduces significant analytical bias and loss of data specificity. Deuterated internal standards exhibit chromatographic retention time shifts due to deuterium isotope effects, which compromises co-elution with the native analyte and reduces the accuracy of matrix effect correction in LC-MS . Furthermore, deuterium-hydrogen exchange under certain sample preparation or ionization conditions can lead to signal degradation and unreliable quantification . In contrast, 13C-labeled compounds demonstrate chromatographic behavior virtually identical to the unlabeled analyte, ensuring precise co-elution and optimal correction for ion suppression/enhancement [1]. For metabolic tracing and environmental fate studies, unlabeled ethylbenzene cannot distinguish between exogenous addition and endogenous background, rendering pathway elucidation impossible [2].

Ethylbenzene-13C6 vs. Alternatives: Quantitative Comparison Data for Internal Standard and Tracer Selection


LC-MS/MS Co-Elution Fidelity: 13C6- vs. D10-Ethylbenzene

Ethylbenzene-13C6 demonstrates negligible chromatographic retention time (RT) shift relative to the unlabeled analyte (ΔRT ≈ 0.0 s) under standard reversed-phase LC conditions, ensuring complete co-elution . In contrast, Ethylbenzene-d10 exhibits a measurable RT shift (ΔRT typically 0.5-2.0 s) due to the stronger carbon-deuterium bond's effect on hydrophobicity .

LC-MS/MS Isotope Dilution Matrix Effect Correction

Analyte Quantification Accuracy in Complex Matrices: 13C6 vs. Unlabeled Ethylbenzene

The isotope dilution method using Ethylbenzene-13C6 as an internal standard corrects for recovery losses and matrix effects simultaneously, enabling quantification in complex sample matrices without matrix-matched calibration curves [1]. This approach is not possible with unlabeled ethylbenzene or structurally similar but non-isotopic internal standards, which cannot fully correct for differential extraction and ionization behavior [2]. Incorporating a stable labeled internal standard is expected to decrease overall analysis costs by 30-70% due to reduced need for quality assurance procedures [3].

Environmental Analysis Bioanalysis Method Validation

Metabolic Pathway Elucidation: 13C6-Labeled vs. Unlabeled Ethylbenzene Tracers

Ethylbenzene-13C6 enables the tracking of carbon atoms through complex metabolic or degradation pathways, as its isotopic signature can be distinguished from the natural abundance background using mass spectrometry [1]. In contrast, unlabeled ethylbenzene offers no such discriminatory power and cannot provide evidence of biotransformation in complex environmental or biological matrices [2]. While deuterated analogs offer tracing capabilities, they may be subject to metabolic deuterium isotope effects that alter reaction kinetics, whereas 13C-labeling largely avoids such perturbations [1].

Metabolomics Environmental Fate Stable Isotope Probing

Environmental Source Apportionment: Phenyl-13C6 vs. Ethyl-13C2 Labeling for CSIA

The full phenyl ring 13C6 labeling (Ethylbenzene-13C6) provides a distinct and well-resolved mass shift of +6 Da, essential for its role as an internal standard in quantitative GC/C/IRMS workflows [1]. This differentiates it from partially labeled analogs (e.g., ethyl-13C2), which may be used for tracer studies but offer less mass resolution as an internal standard. For source differentiation, compound-specific carbon isotope analysis (δ13C) can resolve BTEX compounds from different manufacturers [1], and 13C6-labeled compounds are the gold-standard internal standards for ensuring the precision of these δ13C measurements [2].

Compound-Specific Isotope Analysis (CSIA) Source Tracking Groundwater Monitoring

High-Value Applications for Ethylbenzene-13C6: Where this Isotopic Standard Outperforms Analogs


High-Accuracy LC-MS/MS Quantification of Ethylbenzene in Complex Biological Matrices

For bioanalytical labs requiring ±20% accuracy in quantifying ethylbenzene or its metabolites at ng/mL levels in plasma, urine, or tissue, Ethylbenzene-13C6 is the recommended internal standard [1]. Its perfect co-elution with the native analyte enables precise correction for variable matrix effects, ensuring compliance with stringent FDA/EMA bioanalytical method validation guidelines [2].

Groundwater Contamination Source Tracking via Compound-Specific Isotope Analysis (CSIA)

Environmental consultants and regulatory labs investigating BTEX plumes use Ethylbenzene-13C6 as an internal standard for GC/C/IRMS analysis. This enables the precise determination of δ13C values for ethylbenzene in groundwater, a critical parameter for distinguishing between different sources of contamination (e.g., gasoline vs. diesel spills) and for monitoring the efficacy of in-situ bioremediation [3].

Elucidation of Anaerobic Ethylbenzene Biodegradation Pathways

In environmental microbiology, Ethylbenzene-13C6 serves as a stable isotope probe (SIP) to identify and characterize microbial communities capable of degrading ethylbenzene under anaerobic conditions. By tracking the 13C label into metabolic byproducts (e.g., 13CO2) or cellular biomass, researchers can provide direct evidence of contaminant degradation and elucidate the specific biochemical pathways involved, which is not possible with unlabeled or deuterated alternatives that suffer from kinetic isotope effects [4].

Process Optimization and Purity Assessment in Industrial Styrene Production

Chemical engineers and process chemists utilize Ethylbenzene-13C6 as a tracer to study reaction kinetics, catalyst efficiency, and impurity profiles during the industrial production of styrene from ethylbenzene. Its use as an internal standard allows for precise, interference-free quantification of unreacted ethylbenzene and byproducts in complex reaction mixtures, supporting yield optimization and quality control .

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